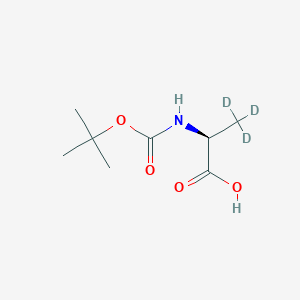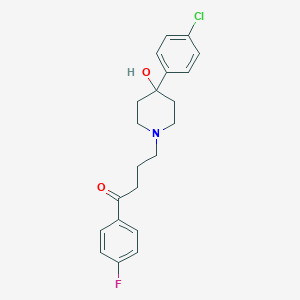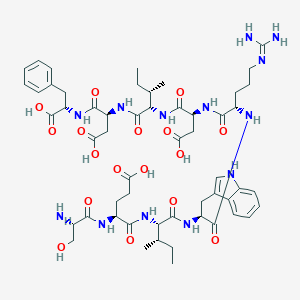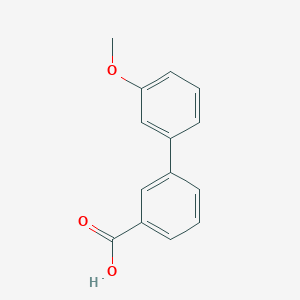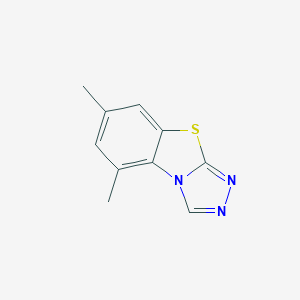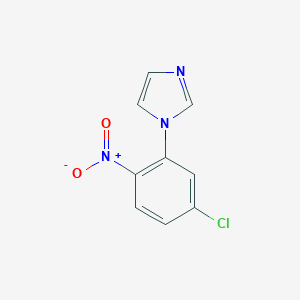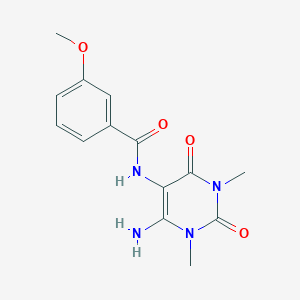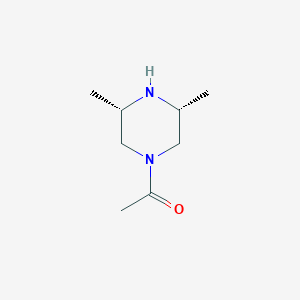
4-(4-Ethoxyphenyl)cyclohexanone
概要
説明
4-(4-Ethoxyphenyl)cyclohexanone is a chemical compound with the CAS Number: 163671-48-5 and a molecular weight of 218.3 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 4-(4-Ethoxyphenyl)cyclohexanone consists of a cyclohexanone ring with a 4-ethoxyphenyl substituent . The InChI Code is 1S/C14H18O2/c1-2-16-14-9-5-12 (6-10-14)11-3-7-13 (15)8-4-11/h5-6,9-11H,2-4,7-8H2,1H3 .Physical And Chemical Properties Analysis
4-(4-Ethoxyphenyl)cyclohexanone is a solid at room temperature .科学的研究の応用
Medicine: Potential Therapeutic Applications
4-(4-Ethoxyphenyl)cyclohexanone: may have potential applications in the field of medicine due to its structural similarity to compounds that exhibit biological activity. For instance, derivatives of cyclohexanone have been studied for their therapeutic importance, showing a range of properties such as anti-inflammatory and antimicrobial effects . The ethoxy group attached to the phenyl ring could potentially be modified to enhance these properties for specific therapeutic applications.
Agriculture: Pesticide Formulation
In agriculture, 4-(4-Ethoxyphenyl)cyclohexanone could be used as a precursor or an active moiety in the synthesis of pesticides. Its structural framework allows for the attachment of various functional groups that can be tailored to target specific pests or plant pathogens, potentially leading to the development of new agrochemicals .
Material Science: Polymer Synthesis
The compound’s molecular structure suggests that it could be a valuable monomer in polymer synthesis. Its phenyl ring provides rigidity, while the ethoxy group could impart flexibility, making it a candidate for creating polymers with desirable mechanical properties for use in materials science .
Environmental Science: Pollutant Detection
4-(4-Ethoxyphenyl)cyclohexanone: might be utilized in environmental science as a reagent or a component in sensors for detecting pollutants. Its chemical reactivity could be harnessed to react with specific environmental contaminants, leading to a measurable change that can be used for detection purposes .
Food Industry: Flavor and Fragrance Agent
In the food industry, this compound could serve as a flavor or fragrance agent. Its structure is conducive to modification, which can be used to develop new flavors or fragrances. Additionally, its potential to form inclusion complexes with other molecules could help in stabilizing volatile flavor compounds .
Cosmetics: UV Filters and Skin Care
In cosmetics, 4-(4-Ethoxyphenyl)cyclohexanone could be explored for its potential use in UV filters or skin care products. The phenyl ring can absorb UV radiation, and with appropriate functionalization, it could be developed into a new class of sunscreen agents. Moreover, its ability to form complexes might be beneficial in encapsulating and stabilizing other cosmetic ingredients .
Energy Production: Biofuel Component
The structural attributes of 4-(4-Ethoxyphenyl)cyclohexanone suggest its potential as a component in biofuel production. Its cyclic ketone group could be involved in reactions leading to long-chain hydrocarbons suitable for use as renewable fuels .
Analytical Chemistry: Reference Standards
Lastly, in analytical chemistry, 4-(4-Ethoxyphenyl)cyclohexanone could be used as a reference standard due to its purity and stability. It could aid in the calibration of instruments and provide a benchmark for the analysis of complex chemical mixtures .
Safety and Hazards
作用機序
Target of Action
The primary targets of 4-(4-Ethoxyphenyl)cyclohexanone are currently unknown
Pharmacokinetics
Based on its physicochemical properties, it is predicted to have high gi absorption and bbb permeability . It is also predicted to be a CYP1A2 and CYP2D6 inhibitor . These properties could impact its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 4-(4-Ethoxyphenyl)cyclohexanone’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of 4-(4-ethoxyphenyl)cyclohexanone is currently unavailable .
特性
IUPAC Name |
4-(4-ethoxyphenyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-16-14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h5-6,9-11H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGMDGDDOADTCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxyphenyl)cyclohexanone | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

